Cas no 20239-99-0 ([3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid)

[3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid structure
20239-99-0 structure
Productnaam:[3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid
CAS-nummer:20239-99-0
MF:C35H34N4O6
MW:606.667668819427
CID:1395288
PubChem ID:135410869

[3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Pheophorbide b
    • NSC 75782
    • (3S-(3alpha,4beta,21beta))-14-Ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid
    • 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (3S,4S,21R)-
    • 3-[(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-24,25-dihydrophorbin-3-yl]propanoic acid
    • 3-[(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxophorbin-3-yl]propanoic acid
    • )]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid
    • ,21&#x3B2
    • ,4&#x3B2
    • KZTYPOGXRFTJBN-XRHVCLGZSA-N
    • EINECS 243-626-1
    • Phaeophorbid b
    • (3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoic acid
    • CHEBI:38258
    • 20239-99-0
    • Phaeophorbid-b
    • CHEMBL1984791
    • 3-[(3S,4S,21R)-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
    • (2(2)R,17S,18S)-7-ethyl-8-formyl-2(1),2(2),17,18-tetrahydro-2(2)-(methoxycarbonyl)-3,13,17-trimethyl-2(1)-oxo-12-ethenylcyclopenta[at]porphyrin-18-propanoic acid
    • [3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid
    • Inchi: InChI=1S/C35H34N4O6/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22/h7,11-14,16,20,31,36,39H,1,8-10H2,2-6H3,(H,41,42)
    • InChI-sleutel: PROPHBCDMQAJMH-UHFFFAOYSA-N
    • LACHT: CCc1c(C=O)c2cc3[nH]c(cc4nc(C(CCC(O)=O)C4C)c4C(C(=O)OC)C(=O)c5c(C)c(cc1n2)[nH]c45)c(C)c3C=C

Berekende eigenschappen

  • Exacte massa: 606.24783482g/mol
  • Monoisotopische massa: 606.24783482g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1870
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 150Ų

[3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid Gerelateerde literatuur

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